molecular formula C8H8F3NO B12965617 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol

1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol

Cat. No.: B12965617
M. Wt: 191.15 g/mol
InChI Key: WGDRJAZXXQJVOG-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with an ethanol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol typically involves the reaction of 5-(trifluoromethyl)pyridine with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the ethylene oxide on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol can be compared with other similar compounds, such as:

Uniqueness: The presence of both the trifluoromethyl and ethanol groups in this compound imparts unique chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-3-yl]ethanol

InChI

InChI=1S/C8H8F3NO/c1-5(13)6-2-7(4-12-3-6)8(9,10)11/h2-5,13H,1H3

InChI Key

WGDRJAZXXQJVOG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)C(F)(F)F)O

Origin of Product

United States

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